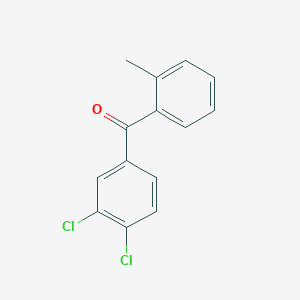

3,4-Dichloro-2'-methylbenzophenone

Description

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c1-9-4-2-3-5-11(9)14(17)10-6-7-12(15)13(16)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVJDBDSHRVKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901239788 | |

| Record name | Methanone, (3,4-dichlorophenyl)(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-30-2 | |

| Record name | Methanone, (3,4-dichlorophenyl)(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,4-dichlorophenyl)(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichloro-2'-methylbenzophenone: Synthesis, Characterization, and Pharmaceutical Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Benzophenones

Benzophenones, a class of diaryl ketones, are versatile scaffolds in organic chemistry, finding applications as photoinitiators, in fragrance formulations, and as intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern on the phenyl rings significantly influences the molecule's chemical reactivity, physical properties, and biological activity. 3,4-Dichloro-2'-methylbenzophenone, with its distinct arrangement of chloro and methyl substituents, presents a unique profile for further chemical transformations and is a pertinent case study for understanding the synthesis and control of related impurities in active pharmaceutical ingredient (API) manufacturing.

Physicochemical Properties and Identification

A definitive CAS (Chemical Abstracts Service) number for this compound, with the IUPAC name (3,4-dichlorophenyl)(2-methylphenyl)methanone, could not be definitively identified in the searched databases. However, based on its structure and data from closely related analogs, we can project its key properties.

| Property | Projected Value | Comments |

| Molecular Formula | C₁₄H₁₀Cl₂O | Confirmed based on IUPAC name. |

| Molecular Weight | 265.14 g/mol | Calculated from the molecular formula. |

| Melting Point | 55-65 °C | Estimated based on isomers like 4-methylbenzophenone (56.5-57 °C) and other dichlorinated benzophenones.[1][2][3] |

| Boiling Point | > 300 °C | Estimated to be high due to the molecular weight and polarity, similar to related compounds.[1][2][3] |

| Solubility | Insoluble in water; Soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. | Typical for non-polar organic compounds.[4] |

| Appearance | Likely an off-white to beige crystalline powder. | Common appearance for benzophenone derivatives.[1] |

Structural Representation:

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Figure 2: Synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylations.[5][6][7]

Materials:

-

Toluene

-

3,4-Dichlorobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Separatory funnel, round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous dichloromethane.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

-

Acyl Chloride Addition: To the cooled suspension, add 3,4-dichlorobenzoyl chloride dropwise, ensuring the temperature remains low.

-

Aromatic Substrate Addition: Slowly add toluene to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, with splitting patterns influenced by their positions relative to the chloro and methyl substituents. The methyl group will appear as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (typically >190 ppm). The number of aromatic carbon signals will depend on the symmetry of the molecule.

-

-

Mass Spectrometry (MS):

-

Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.[8] Common fragmentation patterns for benzophenones include cleavage at the carbonyl group, leading to the formation of benzoyl and substituted phenyl cations.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will be dominated by a strong absorption band in the region of 1650-1670 cm⁻¹ corresponding to the C=O stretching vibration of the diaryl ketone. Aromatic C-H and C=C stretching vibrations will also be present.

-

Chromatographic Methods

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is a powerful tool for assessing the purity of this compound and for identifying any related impurities. The choice of the column and temperature program is crucial for achieving good separation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a standard method for the quantitative analysis of benzophenones.[9] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically used. The retention time and UV spectrum can be used for identification and quantification.

Analytical Workflow:

Figure 3: Workflow for the analytical characterization of this compound.

Relevance in Pharmaceutical Manufacturing: The Case of Sertraline

Substituted benzophenones are often key intermediates in the synthesis of complex pharmaceutical molecules. In the context of sertraline, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class, compounds with a 3,4-dichlorophenyl moiety are of particular importance.[10][11][12]

While the direct use of this compound in the most common sertraline synthesis routes is not explicitly documented in the provided search results, its structural similarity to known precursors and potential byproducts makes it a compound of interest for several reasons:

-

Potential Intermediate: Novel or alternative synthetic routes to sertraline or related compounds could utilize this compound as a starting material.

-

Process-Related Impurity: During the synthesis of sertraline, which involves the coupling of a 3,4-dichlorophenyl group to a tetralone core, the formation of isomeric benzophenone-like impurities is possible, especially if starting materials or reaction conditions are not strictly controlled. The presence of such impurities, even at trace levels, is a critical quality attribute that must be monitored and controlled in the final API.[13][]

-

Reference Standard: For the reasons mentioned above, having a well-characterized standard of this compound is crucial for developing and validating analytical methods to detect and quantify it as a potential impurity in sertraline or other related drug substances.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

References

- Synthesis, characterization and identification of sertraline hydrochloride rel

-

Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. Hilaris Publisher. (URL: [Link])

-

Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. ResearchGate. (URL: [Link])

- Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (URL not available)

- Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (URL not available)

-

HPLC Methods for analysis of Benzophenone. HELIX Chromatography. (URL: [Link])

- Supporting Inform

-

Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthal. PeerJ. (URL: [Link])

-

L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. (URL: [Link])

-

Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. PMC - NIH. (URL: [Link])

-

Chemical Properties of 3',4'-Dichloro-4,5-dimethyl-2-hydroxy benzophenone. Cheméo. (URL: [Link])

-

(3,4-dichlorophenyl)-(4-methylphenyl)methanone. Chemsrc. (URL: [Link])

-

Benzophenone, 2',5-dichloro-2-methylamino-. PubChem. (URL: [Link])

- New process for friedel-crafts reaction, and catalyst therefore.

-

3',4'-Dichloro-4,5-dimethyl-2-hydroxy benzophenone. NIST WebBook. (URL: [Link])

-

4-Methylbenzophenone. PubChem. (URL: [Link])

-

Chlorocarbonylation of an arene followed by the addition of another arene, illustrated by p-xylene 1 and anisole 2, leads smoothly to the unsymmetrical benzophenone 3. The product ketone can be purified by recrystallization or by column chromatography. University of Delaware. (URL: [Link])

-

Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. (URL: [Link])

-

O G R2. Googleapis.com. (URL: [Link])

-

3,4-Dimethylbenzophenone. NIST WebBook. (URL: [Link])

-

[3-(2,4-Dichlorophenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone. PubChem. (URL: [Link])

-

Solved 8-6: Friedel-Crafts - 3 For this assignment, the. Chegg.com. (URL: [Link])

-

msbnk-casmi_2016-sm810401. MassBank. (URL: [Link])

-

2,4-Dichloro-2',4'-dimethylbenzophenone - Optional[13C NMR]. Chemical Shifts. (URL: [Link])

-

4-methyl benzophenone, 134-84-9. The Good Scents Company. (URL: [Link])

-

2-Methylbenzophenone. PubChem - NIH. (URL: [Link])

-

3,4-Dimethylbenzophenone. PubChem. (URL: [Link])

-

Benzophenone, 3-chloro-4'-methyl-. PubChem. (URL: [Link])

-

4',5-Dichloro-2-hydroxy-3-methylbenzophenone. PubChem. (URL: [Link])

-

1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. ResearchGate. (URL: [Link])

Sources

- 1. 134-84-9 | CAS DataBase [m.chemicalbook.com]

- 2. 4-Methylbenzophenone 99 134-84-9 [sigmaaldrich.com]

- 3. 4-Methylbenzophenone | 134-84-9 [chemicalbook.com]

- 4. 4-Methylbenzophenone, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]

- 6. Friedel-Crafts Acylation [www1.udel.edu]

- 7. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. helixchrom.com [helixchrom.com]

- 10. wjpsonline.com [wjpsonline.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dichloro-2'-methylbenzophenone: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dichloro-2'-methylbenzophenone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes available information on closely related analogues and fundamental chemical principles to offer a robust profile. This guide covers its core physicochemical and chemical properties, outlines a probable synthetic route via Friedel-Crafts acylation with a detailed experimental protocol, and proposes a comprehensive workflow for its analytical characterization. Safety considerations for handling this class of compounds are also addressed. The information herein is intended to serve as a foundational resource for researchers engaging with this and similar substituted benzophenones in their scientific endeavors.

Introduction and Chemical Identity

This compound, with the IUPAC name (3,4-dichlorophenyl)(2-methylphenyl)methanone , is a substituted benzophenone. The benzophenone scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and photochemical properties.[1] The specific substitution pattern of this molecule—two chlorine atoms on one phenyl ring and a methyl group on the other—imparts a unique combination of steric and electronic features that make it a valuable intermediate for further chemical elaboration.

The molecular formula for this compound is C₁₄H₁₀Cl₂O, and it has a molecular weight of approximately 265.14 g/mol . The presence of electron-withdrawing chlorine atoms and an electron-donating methyl group on the phenyl rings is expected to influence its reactivity and spectroscopic properties significantly.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Appearance | White to off-white crystalline solid | Benzophenone and its simple derivatives are typically crystalline solids at room temperature.[2] |

| Melting Point (°C) | Likely in the range of 80-120 °C | The melting point will be influenced by the substitution pattern affecting crystal lattice packing. For comparison, 2,5-dichlorobenzophenone has a melting point of 87-88°C.[3] |

| Boiling Point (°C) | > 350 °C at 760 mmHg | Halogenated benzophenones generally have high boiling points. 2,5-Dichlorobenzophenone has a boiling point of 369.9°C at 760 mmHg.[3] |

| Solubility | Practically insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, ethyl acetate, toluene). | The nonpolar aromatic structure and the presence of halogens suggest poor aqueous solubility but good solubility in organic solvents, a common trait for benzophenones.[2] |

| LogP (Octanol/Water Partition Coefficient) | Estimated to be > 4 | The presence of two chlorine atoms and two aromatic rings suggests a high degree of lipophilicity. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the benzophenone core and the influence of its substituents.

-

Carbonyl Group Reactivity: The ketone functional group is susceptible to nucleophilic attack. It can undergo reactions such as reduction to the corresponding diphenylmethanol derivative, Grignard reactions, and Wittig reactions. The electron-withdrawing nature of the dichlorophenyl ring may enhance the electrophilicity of the carbonyl carbon.

-

Aromatic Ring Reactivity: The dichlorinated phenyl ring is deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing effect of the chlorine atoms. Conversely, the methyl-substituted phenyl ring is activated, although the steric hindrance from the adjacent carbonyl group and the methyl group itself will influence the regioselectivity of subsequent reactions.

-

Photochemistry: Benzophenones are well-known for their photochemical properties, often utilized as photoinitiators.[1] Upon absorption of UV light, they can be excited to a triplet state, enabling them to participate in various photochemical reactions.

Proposed Synthesis: Friedel-Crafts Acylation

The most probable and industrially scalable synthetic route to this compound is the Friedel-Crafts acylation of toluene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5]

Experimental Protocol: Synthesis of this compound

Materials:

-

3,4-Dichlorobenzoyl chloride

-

Toluene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

-

Suspend the AlCl₃ in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3,4-dichlorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Following the addition, add toluene (1.1 equivalents) dropwise to the reaction mixture over 30 minutes at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Proposed Analytical Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region will likely display complex splitting patterns due to the substitution on both rings. The methyl group should appear as a singlet in the upfield region (around 2.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon should appear as a characteristic downfield signal (around 195 ppm). The number of aromatic signals will confirm the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed in the range of 1650-1680 cm⁻¹ for benzophenones.[6][7][8] Other characteristic absorptions will include C-H stretches of the aromatic rings and the methyl group, and C-C in-ring stretches.[6] The C-Cl stretches will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 265.14 g/mol . A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ peaks in a rough 9:6:1 ratio) will be a definitive indicator of the compound's identity.[9][10] Fragmentation patterns will likely involve cleavage at the carbonyl group.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, precautions for handling chlorinated aromatic compounds should be strictly followed.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Toxicity: Dichlorinated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[11][12][13] They may cause irritation to the skin, eyes, and respiratory system. Long-term exposure to some chlorinated compounds has been associated with organ damage.[14]

-

Environmental Hazards: Dichlorinated aromatic compounds can be toxic to aquatic life with long-lasting effects.[11] Avoid release into the environment.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous materials.

Conclusion

This compound represents a synthetically valuable, yet under-characterized, member of the substituted benzophenone family. This guide has provided a detailed theoretical and practical framework for its synthesis, characterization, and safe handling. The proposed experimental protocols are based on well-established chemical principles and data from closely related analogues. It is anticipated that this document will serve as a valuable resource for researchers, enabling them to confidently work with and explore the potential of this and similar molecules in their research and development activities. Further experimental validation of the predicted properties is encouraged to enrich the scientific understanding of this compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13860, Benzophenone. [Link]

-

CPAChem. (2024, May 8). Safety data sheet: 4,4'-Dichlorobenzophenone. [Link]

- Zhuang, Y., et al. (2015). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters.

-

University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

- Adeoye, M. D., et al. (2018). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert.

- Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-432.

-

Ubichem PLC. (2010, November 29). SAFETY DATA SHEET DICHLOROPHEN BP. [Link]

-

National Institute of Standards and Technology. 4,4'-Dichlorobenzophenone. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (2023). Benzophenone. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (No. 101). International Agency for Research on Cancer. [Link]

-

Scribd. Friedel-Crafts Acylation of Toluene. [Link]

-

Redox. (2020, December 1). Safety Data Sheet Dichlorophen Liquid. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). [Link]

- Google Patents. (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.

-

ResearchGate. Physico-chemical properties and concentrations of benzophenone-3.... [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]

-

Save My Exams. (2024, October 26). Friedel-Crafts Acylation. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031548). [Link]

-

National Institute of Standards and Technology. Benzophenone. NIST Chemistry WebBook. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

-

Defense Technical Information Center. (2008, December 1). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2023, August 29). Pesticide Analysis by Mass Spectrometry. [Link]

-

ResearchGate. Synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]

-

Doc Brown's Chemistry. An introduction to Mass Spectrometry and its applications. [Link]

-

Jack Westin. Infrared Region - Molecular Structure And Absorption Spectra - MCAT Content. [Link]

- Google Patents.

-

Michigan State University. Infrared Spectroscopy. [Link]

- MDPI. (2022).

Sources

- 1. Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2,5-Dichlorobenzophenone - Safety Data Sheet [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jackwestin.com [jackwestin.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]

- 11. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 12. cpachem.com [cpachem.com]

- 13. redox.com [redox.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 3,4-Dichloro-2'-methylbenzophenone

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 3,4-dichloro-2'-methylbenzophenone. Intended for researchers and professionals in synthetic chemistry and drug development, this document details the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy. Each section explains the causal relationship between the molecular structure and the resulting spectral data, offering field-proven insights into experimental choices and data interpretation. The guide culminates in a validated confirmation of the compound's structure, supported by detailed experimental protocols and authoritative references.

Introduction and Molecular Overview

The unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. This compound is a substituted aromatic ketone, a class of compounds frequently used as synthetic intermediates, photoinitiators, and in fragrance applications.[1][2] Its specific substitution pattern—a dichlorinated phenyl ring and a methylated phenyl ring bridged by a carbonyl group—presents a distinct set of spectroscopic puzzles. This guide will systematically deconstruct these puzzles to arrive at a definitive structural assignment.

The proposed structure, with a systematic numbering scheme for NMR assignment, is presented below.

Figure 1: Structure of this compound with atom numbering.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues derived from its fragmentation pattern.

2.1. Molecular Ion Peak ([M]⁺)

The molecular formula is C₁₄H₁₀Cl₂O. A key feature of chlorine-containing compounds is the presence of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. For a molecule with two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments. The expected isotopic pattern for a dichlorinated species is M:M+2:M+4 with a relative abundance ratio of approximately 9:6:1.

For C₁₄H₁₀³⁵Cl₂O, the exact mass is 278.0058 Da. The predicted molecular ion cluster would therefore appear at m/z 278, 280, and 282. The observation of this cluster with the correct 9:6:1 intensity ratio is strong evidence for the presence of two chlorine atoms.

2.2. Fragmentation Analysis

In electron ionization (EI) mass spectrometry, benzophenones characteristically fragment via α-cleavage on either side of the carbonyl group.[3] This process is driven by the formation of stable acylium ions.

The primary fragmentation pathways are:

-

Cleavage A: Loss of the 2-methylphenyl radical to form the 3,4-dichlorobenzoyl cation.

-

Cleavage B: Loss of the 3,4-dichlorophenyl radical to form the 2-methylbenzoyl cation.

Figure 2: Predicted major fragmentation pathways in EI-MS.

Table 1: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula | Key Observations |

| 278, 280, 282 | [M]⁺ (Molecular Ion) | C₁₄H₁₀Cl₂O⁺ | Confirms molecular weight and presence of two Cl atoms (9:6:1 ratio). |

| 173, 175, 177 | 3,4-Dichlorobenzoyl cation | C₇H₃Cl₂O⁺ | Highly stable acylium ion; expected to be a major peak.[4] |

| 145, 147, 149 | 3,4-Dichlorophenyl cation | C₆H₃Cl₂⁺ | Formed by loss of CO from the dichlorobenzoyl fragment. |

| 119 | 2-Methylbenzoyl cation | C₈H₇O⁺ | A major fragment confirming the other side of the molecule.[5] |

| 91 | Tropylium ion / Benzyl cation | C₇H₇⁺ | Formed by loss of CO from the methylbenzoyl fragment. |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The spectrum is dominated by a few key absorptions that are highly characteristic of the benzophenone core.

Key Diagnostic Peaks:

-

C=O Stretch: The most prominent peak in the spectrum will be the carbonyl (ketone) stretch. For a simple aliphatic ketone, this appears around 1715 cm⁻¹.[6] However, conjugation with the two aromatic rings delocalizes the pi electrons, weakening the C=O bond and lowering the stretching frequency to the 1660-1685 cm⁻¹ region.[7][8] This shift is a definitive indicator of an aromatic ketone.

-

Aromatic C-H Stretch: A sharp absorption or group of absorptions will appear just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range, which is characteristic of C-H bonds on an aromatic ring.

-

Aliphatic C-H Stretch: The methyl (CH₃) group will produce C-H stretching absorptions just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range.

-

Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the two phenyl rings.

-

C-Cl Stretch: Stretching vibrations for aryl-chlorine bonds typically appear as strong absorptions in the 1000-1100 cm⁻¹ region of the fingerprint domain.

Table 2: Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Structural Justification |

| ~3080 | Aromatic C-H Stretch | Medium | Protons on both phenyl rings. |

| ~2950 | Aliphatic C-H Stretch | Medium-Weak | Methyl (CH₃) group protons. |

| ~1670 | Carbonyl (C=O) Stretch | Strong | Ketone conjugated with two aromatic rings.[6][7] |

| ~1590, ~1470 | Aromatic C=C Stretch | Medium-Strong | Phenyl ring backbone vibrations. |

| ~1090 | Aryl C-Cl Stretch | Strong | C-Cl bonds on the dichlorinated ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, allowing for the precise placement of protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the distinct proton environments in the molecule. We expect a total of 7 aromatic protons and 3 methyl protons.

-

Methyl Protons (2'-CH₃): A sharp singlet integrating to 3H is expected around δ 2.4 ppm . The ortho position of the methyl group relative to the carbonyl bridge causes a slight downfield shift compared to toluene (δ 2.36 ppm).

-

Aromatic Protons (3,4-Dichlorophenyl Ring): This ring contains three protons (H-2, H-5, H-6).

-

H-2: This proton is ortho to the carbonyl group and will be the most deshielded proton on this ring, appearing as a doublet.

-

H-5: This proton is meta to the carbonyl and ortho to a chlorine atom, appearing as a doublet of doublets.

-

H-6: This proton is meta to both the carbonyl and a chlorine atom, appearing as a doublet.

-

-

Aromatic Protons (2'-Methylphenyl Ring): This ring has four protons. The ortho methyl group breaks the symmetry, leading to four distinct signals. These protons will appear as complex multiplets in the aromatic region (δ 7.2-7.8 ppm), influenced by both the methyl group's electron-donating nature and the carbonyl's electron-withdrawing and anisotropic effects.[9]

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 7.9 | d | 1H | H-2 | Ortho to C=O, deshielded. |

| ~7.6 - 7.7 | dd | 1H | H-5 | Ortho to Cl, meta to C=O. |

| ~7.4 - 7.5 | d | 1H | H-6 | Meta to C=O and Cl. |

| ~7.2 - 7.8 | m | 4H | H-3', H-4', H-5', H-6' | Complex multiplet from the methyl-substituted ring. |

| ~2.4 | s | 3H | 2'-CH₃ | Aliphatic methyl group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. With no molecular symmetry, all 14 carbons are expected to produce distinct signals.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the δ 190-200 ppm range for aromatic ketones.[8][10] Its exact position is sensitive to the electronic effects of the attached rings.

-

Aromatic Carbons: These will appear in the δ 125-140 ppm region.

-

Carbons directly attached to chlorine (C-3, C-4) will have their chemical shifts influenced by the halogen's electronegativity and resonance effects.

-

Quaternary carbons (C-1, C-1', C-2', C-3, C-4) will typically show lower intensity peaks.

-

-

Methyl Carbon (-CH₃): This aliphatic carbon will be the most upfield signal, expected around δ 20-22 ppm .

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C=O | Ketone carbonyl carbon, highly deshielded.[10] |

| ~125 - 140 | 12 x Aromatic C | Carbons of the two phenyl rings. |

| ~21 | -CH₃ | Aliphatic methyl carbon. |

Integrated Structure Elucidation: A Self-Validating Conclusion

The conclusive identification of this compound is achieved by synthesizing the evidence from all analytical techniques.

-

Mass Spectrometry confirms the molecular weight (m/z 278 for C₁₄H₁₀³⁵Cl₂O) and the presence of two chlorine atoms via the characteristic M:M+2:M+4 isotopic cluster.[4] The fragmentation pattern, showing key fragments at m/z 173 (dichlorobenzoyl) and m/z 119 (methylbenzoyl), validates the connectivity of the two distinct phenyl rings to the central carbonyl group.[3]

-

IR Spectroscopy provides unambiguous evidence of the core functional groups: a conjugated ketone (C=O stretch ~1670 cm⁻¹), aromatic rings (C-H >3000 cm⁻¹, C=C ~1450-1600 cm⁻¹), an aliphatic methyl group (C-H <3000 cm⁻¹), and aryl-halide bonds (C-Cl ~1090 cm⁻¹).[6][7]

-

¹H and ¹³C NMR Spectroscopy provide the final, high-resolution map of the molecule. The number of signals, their chemical shifts, multiplicities, and integrations perfectly align with the proposed asymmetric structure. The downfield carbonyl signal in the ¹³C spectrum and the distinct patterns of the aromatic protons in the ¹H spectrum allow for the definitive assignment of the 3,4-dichloro and 2'-methyl substitution patterns.

Together, these orthogonal techniques provide a self-validating dataset that confirms the structure of this compound with a high degree of confidence.

Standard Experimental Protocols

The following protocols describe standard procedures for acquiring the spectral data discussed in this guide.

Workflow for Spectroscopic Analysis

Figure 3: General workflow for spectroscopic sample analysis.

A. ¹H and ¹³C NMR Spectroscopy

-

Accurately weigh 10-20 mg of the sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[11]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a 500 MHz spectrometer at room temperature.

-

Process the Free Induction Decay (FID) data with appropriate Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal at δ 0.00 ppm.

B. FTIR Spectroscopy

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact.

-

Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan of the clean ATR crystal prior to sample analysis.

C. Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[12]

-

Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with an electron ionization (EI) source.

-

Use a standard non-polar capillary column (e.g., HP-5MS).

-

Set the ionization energy to 70 eV.[12]

-

Acquire data over a mass range of m/z 50-400.

References

- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Ketones.

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

- University of Silesia. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

-

Baughman, B. M., Stennett, E. M. S., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. Journal of Physical Chemistry A, 113(28), 8011-9. [Link]

-

Baughman, B. M., Stennett, E., Lipner, R. E., Rudawsky, A. C., & Schmidtke, S. J. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019. [Link]

- BenchChem. (2025). Mass Spectrometry Analysis of 2,5-Dichloro-4'-fluorobenzophenone Fragmentation.

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and.... Retrieved January 18, 2026, from [Link]

-

RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved January 18, 2026, from [Link]

- University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

-

PubChem. (n.d.). 4-Methylbenzophenone. Retrieved January 18, 2026, from [Link]

- University of Cambridge. (n.d.). Chemical shifts.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 18, 2026, from [Link]

- BenchChem. (2025). Interpreting the Mass Spectrum of 3,4-Dichloro-4'-fluorobenzophenone: A Comparative Guide.

- University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters.

Sources

- 1. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. | Semantic Scholar [semanticscholar.org]

- 2. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Methylbenzophenone | C14H12O | CID 8652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Cshifts [sites.science.oregonstate.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

solubility of 3,4-Dichloro-2'-methylbenzophenone in organic solvents

An In-depth Technical Guide on the Solubility of 3,4-Dichloro-2'-methylbenzophenone in Organic Solvents

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development and chemical synthesis on the solubility of this compound. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document provides a robust theoretical framework based on its molecular structure and the physicochemical properties of related benzophenone derivatives. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common organic solvents. By synthesizing established principles with a practical, step-by-step methodology, this guide empowers researchers to generate reliable solubility data essential for process development, formulation design, and purification strategies.

Introduction: The Significance of this compound

This compound is a substituted aromatic ketone. The benzophenone scaffold and its derivatives are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals, photoinitiators, and UV filters.[1][2] Understanding the solubility of this specific derivative is a critical prerequisite for its effective use. Solubility data governs fundamental aspects of its application, including:

-

Reaction Kinetics: The choice of solvent can significantly influence reaction rates and outcomes by ensuring reactants are in the same phase.

-

Purification: Crystallization, a primary method for purifying solid organic compounds, is entirely dependent on differential solubility in various solvents at different temperatures.

-

Formulation: In pharmaceutical development, solubility is a key determinant of a drug candidate's bioavailability and the feasibility of creating stable liquid formulations.

-

Analytical Method Development: Proper solvent selection is crucial for techniques like High-Performance Liquid Chromatography (HPLC) and spectroscopy to ensure the analyte remains dissolved during analysis.

This guide provides the foundational knowledge and a validated experimental workflow to systematically determine the solubility profile of this compound.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is dictated by its molecular structure, polarity, and its ability to form intermolecular interactions with a solvent. The structure of this compound provides several clues to its likely behavior.

-

Core Structure: It possesses a benzophenone framework, which consists of a polar carbonyl (C=O) group connecting two aromatic phenyl rings. This core is generally non-polar, making benzophenone itself practically insoluble in water but soluble in many organic solvents.[3]

-

Substituents and Polarity:

-

Dichloro Groups: The two chlorine atoms on one phenyl ring are electron-withdrawing and increase the molecule's molecular weight and potential for dipole-dipole interactions. Halogenated hydrocarbons tend to be soluble in organic solvents.[4][5]

-

Methyl Group: The methyl group on the second phenyl ring is electron-donating and adds to the non-polar character of the molecule.

-

Overall Polarity: The combination of the polar ketone group and the largely non-polar, substituted aromatic rings suggests that this compound is a moderately polar compound.

-

Based on the principle of "like dissolves like," it is predicted to have favorable solubility in solvents of similar moderate polarity, such as ketones and esters, and potentially good solubility in aromatic and halogenated solvents.[6] Its solubility is expected to be lower in highly polar protic solvents like water and in non-polar aliphatic hydrocarbons.

Experimental Protocol for Isothermal Solubility Determination

The following protocol details the equilibrium shake-flask method, a gold-standard technique for determining the solubility of a solid in a liquid.[7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing highly reliable and reproducible data.

Materials and Equipment

-

Solute: this compound (purity >99%)

-

Solvents: A range of analytical grade organic solvents (see Table 1 for suggestions)

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25.0 ± 0.5 °C)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

-

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An amount that is clearly in excess of what will dissolve is required to ensure a saturated solution with solid present at equilibrium.

-

Accurately pipette a fixed volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for crystalline compounds.[6]

-

Causality Check: This extended agitation time is critical to overcome kinetic barriers to dissolution and ensure the system reaches thermodynamic equilibrium, resulting in a truly saturated solution.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Immediately pass the solution through a syringe filter into a clean, tared vial.

-

Self-Validation: Filtration is a crucial step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent.

-

-

Quantification (HPLC Method Example):

-

Prepare a series of calibration standards of known concentrations of this compound in the chosen solvent.

-

Accurately dilute a known volume or mass of the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC.

-

Expertise Insight: HPLC is a highly specific and accurate method for quantification, especially in complex matrices, and is preferred over gravimetric methods for its sensitivity and precision.[7]

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express solubility in standard units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for Isothermal Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be recorded systematically to allow for easy comparison and analysis. A well-structured table is essential for this purpose. Researchers should select a range of solvents that span different polarity classes to build a comprehensive solubility profile.

Table 1: Template for Experimental Solubility Data of this compound at 25 °C

| Solvent Class | Solvent | Relative Polarity¹ | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 0.762 | Experimental Data | Experimental Data |

| Ethanol | 0.654 | Experimental Data | Experimental Data | |

| Isopropanol | 0.546 | Experimental Data | Experimental Data | |

| Polar Aprotic | Acetone | 0.355 | Experimental Data | Experimental Data |

| Acetonitrile | 0.460 | Experimental Data | Experimental Data | |

| Ethyl Acetate | 0.228 | Experimental Data | Experimental Data | |

| Tetrahydrofuran (THF) | 0.207 | Experimental Data | Experimental Data | |

| Aromatic | Toluene | 0.099 | Experimental Data | Experimental Data |

| Halogenated | Dichloromethane | 0.309 | Experimental Data | Experimental Data |

| Non-Polar Aliphatic | n-Heptane | ~0.012 | Experimental Data | Experimental Data |

¹Relative polarity values are from Christian Reichardt's solvent polarity scale.[9]

Conclusion

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- Etzweiler, F., Senn, E., & Reller, A. (1994). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 66(5), 689–694.

- Various Authors. (2024). How to determine the solubility of a substance in an organic solvent?

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Ouyang, J. B., Na, B., Xiong, G. X., Xu, L., & Jin, T. X. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.

- ChemicalBook. (n.d.). 4,4'-Dichlorobenzophenone CAS#: 90-98-2.

- National Center for Biotechnology Information. (n.d.). Benzophenone.

- EMBIBE. (n.d.). Halogen derivatives of alkanes are classified according to.

- Scribd. (n.d.).

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Chloro-4'-hydroxybenzophenone in Organic Solvents.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 3-Acetylbenzophenone in Common Organic Solvents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4,4'-Dichlorobenzophenone CAS#: 90-98-2 [m.chemicalbook.com]

- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. embibe.com [embibe.com]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reagents & Solvents [chem.rochester.edu]

A Technical Guide to the Commercial Availability and Research Applications of 3,4-Dichloro-2'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Benzophenone Scaffold

In the landscape of medicinal chemistry and organic synthesis, the benzophenone framework is a ubiquitous and highly valued scaffold.[1][2] Its diaryl ketone structure is present in numerous natural products and serves as a versatile starting point for the synthesis of complex molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] This technical guide focuses on a specific, strategically substituted derivative: 3,4-Dichloro-2'-methylbenzophenone .

With the molecular formula C₁₄H₁₀Cl₂O and a molecular weight of 265.14 g/mol , this compound's structure is distinguished by a specific substitution pattern: one phenyl ring bears two electron-withdrawing chlorine atoms at the 3 and 4 positions, while the other phenyl ring features a methyl group at the 2' position.[2][4] This arrangement of functional groups is not arbitrary; it provides a nuanced platform for synthetic manipulation, making this compound a valuable intermediate in the synthesis of novel therapeutic agents and specialized chemicals.[4] This guide provides an in-depth overview of its commercial availability for research, essential quality assessment protocols, and its application as a foundational building block in synthetic chemistry.

Part 1: Procurement and Commercial Sourcing for Research

Acquiring high-quality starting materials is a critical, foundational step for any research program. The commercial availability of this compound is primarily focused on chemical suppliers that cater to the research and development sector. These materials are typically designated as "For Research Use Only" (RUO) and are not intended for diagnostic or therapeutic use.[4]

When sourcing this compound, researchers should prioritize suppliers who provide comprehensive documentation, most importantly a Certificate of Analysis (CofA) for the specific lot being purchased. The CofA is a self-validating document that provides critical data on the purity, identity, and physical properties of the compound, ensuring traceability and reproducibility in subsequent experiments.[5]

Below is a summary of supplier information for this compound and structurally related analogues, which can serve as alternative intermediates depending on the synthetic strategy.

| Compound Name | Supplier(s) | Typical Purity | Notes |

| This compound | Benchchem[4] | Research Grade (Purity to be confirmed by lot-specific CofA) | A versatile synthetic intermediate for pharmaceutical research.[4] |

| 3,4-Dichloro-4'-(trifluoromethyl)benzophenone | Sigma-Aldrich[6] | AldrichCPR Grade | Offered for early discovery research; buyer assumes responsibility to confirm identity and purity.[6] |

| 3,4-Dichloro-4'-(methylthio)benzophenone | Santa Cruz Biotechnology[7], Oakwood Chemical[8] | Research Grade | Used in proteomics research and chemical synthesis.[7] |

| 2',5-Dichloro-2-hydroxy-4-methylbenzophenone | Sigma-Aldrich | 98% | A hydroxylated analogue with defined purity. |

Part 2: Quality Assessment: Ensuring Purity and Identity

Before its inclusion in a synthetic workflow, the identity and purity of this compound must be rigorously verified. The presence of isomeric or process-related impurities can lead to unforeseen side reactions, complicate purification of downstream products, and ultimately compromise the integrity of the research. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted method for assessing the purity of benzophenone derivatives.[9][10]

Workflow for HPLC-UV Purity Verification

The following diagram outlines the logical workflow for the quality control analysis of a newly acquired sample of this compound.

Caption: Workflow for HPLC-UV quality assessment of research compounds.

Detailed Protocol: Reversed-Phase HPLC for Purity Determination

This protocol is adapted from established methods for dichlorobenzophenone analysis and serves as a self-validating system for purity confirmation.[9][10][11]

-

Preparation of Mobile Phase:

-

Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

-

Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

-

Causality: The use of a C18 reversed-phase column necessitates a polar mobile phase. Acetonitrile and water provide good separation for compounds of intermediate polarity like benzophenones. Formic acid is added to acidify the mobile phase, which sharpens peaks by ensuring that any acidic or basic functional groups on the analyte and impurities are consistently protonated.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

-

From the stock solution, prepare an analytical sample at a concentration of 0.1 mg/mL by diluting with the mobile phase (e.g., 50:50 Water:Acetonitrile).

-

Filter the analytical sample through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.[10]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

-

Flow Rate: 1.0 mL/min.[9]

-

Injection Volume: 10 µL.[9]

-

Column Temperature: 25 °C.[9]

-

Detection: UV absorbance at 254 nm.[9]

-

Gradient Elution: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Causality: A gradient elution is employed to ensure that both the main compound and any potential impurities (which may have significantly different polarities) are eluted from the column in a reasonable time with good peak shape. The 254 nm wavelength is chosen as it is a common wavelength where aromatic compounds, like benzophenones, exhibit strong absorbance.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

-

For a research-grade compound, a purity of ≥95% is typically considered acceptable, though this threshold may be higher depending on the sensitivity of the subsequent reactions.

-

Part 3: Application in Synthetic Chemistry

The true utility of this compound lies in its role as a versatile chemical intermediate. The dichlorophenyl moiety can participate in various cross-coupling reactions, while the ketone functionality serves as a handle for a multitude of chemical transformations, such as reduction, olefination, or conversion to a hydrazone.[12] These modifications allow for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program.

Illustrative Synthetic Pathway: From Intermediate to Bioactive Scaffold

The following diagram illustrates a hypothetical, yet chemically sound, pathway where this compound is converted into a more complex heterocyclic structure, a common strategy in the synthesis of bioactive compounds.[13][14]

Caption: General synthetic route from a benzophenone to a thiazole derivative.

This pathway begins with the condensation of the benzophenone ketone with thiosemicarbazide to form a thiosemicarbazone intermediate.[12] This intermediate then undergoes a classical Hantzsch thiazole synthesis by reacting with an α-haloketone. The resulting thiazole-containing benzophenone derivative represents a new chemical entity with potential for biological evaluation. The chlorine and methyl substituents on the original scaffold can be used to fine-tune the electronic and steric properties of the final molecule, potentially influencing its binding affinity to a biological target.[2]

Part 4: Safe Handling and Storage

As with any laboratory chemical, proper handling and storage of this compound are paramount for safety. While a specific Safety Data Sheet (SDS) for this exact isomer should be consulted, general guidelines for related dichlorinated and methylated benzophenones apply.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[4][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a commercially available and synthetically valuable intermediate for researchers engaged in drug discovery and chemical synthesis. Its strategic placement of chloro and methyl groups provides a versatile platform for creating diverse molecular architectures. By ensuring proper procurement from reputable suppliers, conducting rigorous quality assessment using established analytical techniques like HPLC, and employing sound synthetic strategies, researchers can effectively leverage this compound to advance their scientific objectives. Adherence to strict safety protocols is essential to ensure a safe and productive research environment.

References

- A Comparative Guide to Assessing the Purity of Synthesized 2,4'-Dichlorobenzophenone. (n.d.). Benchchem. Retrieved January 18, 2026.

-

Rascon, A., Procopio, J. R., & Ramos, G. (2023). Easy determination of benzophenone and its derivatives in sunscreen samples by direct-immersion solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 236, 115711. [Link]

- A Comparative Guide to the Validation of Analytical Methods for 2,4'-Dichlorobenzophenone. (n.d.). Benchchem. Retrieved January 18, 2026.

- Papadopoulou-Mourkidou, E., & Patsias, J. (2002). Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization.

- Koç, F., & Kav, N. (2016). Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. Packaging Technology and Science, 29(4-5), 217-228.

-

Parrilla-Vázquez, M. M., & Mogollón-Lantigua, F. A. (2023). Sample Preparation for Benzophenone Detection. In Encyclopedia. [Link]

- Khan, I., & Zaib, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC medicinal chemistry, 9(3), 229-238.

- A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. (2017). Environmental Science and Pollution Research, 24(12), 11679-11685.

-

Synthesis of Bioactive compounds. (n.d.). SHINDO-KANO LABORATORY. Retrieved January 18, 2026, from [Link]

-

3,4-Dichloro-4'-(methylthio)benzophenone. (n.d.). Oakwood Chemical. Retrieved January 18, 2026, from [Link]

-

3',4'-Dichloro-2-hydroxy-5-methylbenzophenone. (n.d.). NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Scientific Reports, 14(1), 1-10.

-

4',5-Dichloro-2-hydroxy-3-methylbenzophenone. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

- 3',4'-(Methylenedioxy)acetophenone as a building block for bioactive molecules. (n.d.). Benchchem. Retrieved January 18, 2026.

- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 63(5), 335-342.

- de Oliveira, R. S., et al. (2021). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 26(11), 3324.

Sources

- 1. KR20050095047A - A simultaneous detection method of benzophenone and its analogues - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 3,4-DICHLORO-4'-(TRIFLUOROMETHYL)BENZOPHENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 3,4-Dichloro-4'-(methylthio)benzophenone [oakwoodchemical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of 3,4-Dichloro-2'-methylbenzophenone

Editor's Note: This document provides in-depth safety and handling guidance for 3,4-Dichloro-2'-methylbenzophenone. As of the date of publication, a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available. The following protocols and precautions have been synthesized by extrapolating data from structurally analogous compounds, including the parent benzophenone molecule, 2-methylbenzophenone, and various dichlorinated benzophenone derivatives. This guide is intended for use by trained professionals in research and development environments.

Section 1: Compound Identification and Physicochemical Profile

This compound is a substituted aromatic ketone. Its structure consists of a benzophenone core, with two chlorine atoms on one phenyl ring and a methyl group on the other. This substitution pattern dictates its chemical reactivity and toxicological profile. Due to the lack of specific experimental data, the properties of close structural analogues are provided for estimation purposes.

Structure: (3,4-dichlorophenyl)(2-methylphenyl)methanone

| Property | Value / Description | Source (Analogue) |

| Molecular Formula | C₁₄H₁₀Cl₂O | Calculated |

| Molecular Weight | 265.14 g/mol | Calculated |

| Appearance | Likely an off-white to beige crystalline solid. | Visual inspection of similar compounds. |

| Boiling Point | > 300 °C (estimated) | Benzophenone: ~305 °C[1][2] |

| Solubility | Expected to be insoluble in water; soluble in organic solvents. | General property of benzophenones. |

| CAS Number | Data Not Available | N/A |

Section 2: Extrapolated Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from its core structure and functional groups. The benzophenone backbone is linked to potential long-term health effects, while the chlorinated and methylated rings suggest irritant properties and environmental toxicity.

GHS Classification (Inferred)

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Basis of Extrapolation |

| Carcinogenicity | 1B | Danger | H350: May cause cancer. | Based on the classification of the parent compound, benzophenone.[3] | |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | Warning | H373: May cause damage to organs (liver, kidney) through prolonged or repeated exposure. | Based on toxicological data for benzophenone.[2][3] | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation. | Based on the classification for 2-Methylbenzophenone.[4] | |

| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation. | Based on the classification for 2-Methylbenzophenone.[4] | |

| Hazardous to the Aquatic Environment (Chronic) | 3 | (none) | H412: Harmful to aquatic life with long lasting effects. | Based on the classification of benzophenone and the known environmental persistence of chlorinated aromatic compounds.[5] |

Causality of Hazards:

-

Carcinogenicity & Organ Toxicity: Benzophenone itself is classified as a potential carcinogen and can cause damage to the liver and kidneys with chronic exposure.[2] It is crucial to assume this potential is retained in its derivatives until proven otherwise. The mechanism involves metabolic activation and potential for DNA damage.

-

Irritation: The presence of functional groups on the aromatic rings, as seen in 2-methylbenzophenone, often leads to irritant effects upon contact with skin and mucous membranes.[4]

-

Environmental Hazard: Chlorinated aromatic compounds are often persistent in the environment and can bioaccumulate.[2] Therefore, release into waterways must be strictly avoided.[5]

Section 3: The Hierarchy of Controls: A Risk-Based Approach

To ensure personnel safety, a multi-layered approach to hazard control must be implemented. The "Hierarchy of Controls" prioritizes the most effective measures first.

Caption: The Hierarchy of Controls prioritizes safer lab practices.

For research involving this compound, where elimination is not an option, the focus must be on robust Engineering Controls, stringent Administrative Controls, and diligent use of Personal Protective Equipment (PPE).

Section 4: Mandatory Controls for Safe Operation

Engineering Controls

The primary engineering control is the mandatory use of a certified Chemical Fume Hood . All manipulations of the solid compound or its solutions, including weighing, transfers, and reaction setups, must occur within the fume hood to prevent inhalation of dust or vapors.[6] The fume hood should have a verified face velocity of 80-120 feet per minute. A safety shower and eyewash station must be readily accessible.[6]

Administrative Controls

-

Designated Area: All work with this compound must be restricted to a designated and clearly labeled area within the laboratory.

-

Standard Operating Procedure (SOP): A detailed, written SOP for handling this compound must be developed, approved, and followed by all personnel.

-

Training: All researchers must be trained on the specific hazards (actual and inferred) of this compound and the procedures outlined in the SOP before commencing work.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[3][8]

Section 5: Personal Protective Equipment (PPE) Protocol

Proper PPE is the final barrier between the researcher and the chemical. It must be used for all procedures involving this compound.

Required PPE Ensemble:

-

Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) must be worn.[3][5] Always inspect gloves for tears or holes before use. Use proper technique to remove gloves to avoid contaminating skin.[8]

-

Eye Protection: Safety goggles with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[9]

-

Body Protection: A long-sleeved, fully-buttoned laboratory coat must be worn.[3]

-

Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with particulate filters may be required for cleaning up large spills outside of containment.[10]

Experimental Protocol: Donning and Doffing PPE

-

Donning (Putting On):

-

Perform hand hygiene.

-

Put on the lab coat and fasten all buttons.

-

Put on safety goggles.

-

Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

-

-

Doffing (Taking Off):

-

Remove gloves using a skin-to-skin and glove-to-glove technique to avoid self-contamination. Dispose of them in the designated hazardous waste container.

-

Remove the lab coat by folding it inward on itself and place it in a designated area for lab laundry.

-

Remove safety goggles.

-

Perform thorough hand hygiene with soap and water.

-

Section 6: Safe Handling and Storage Procedures

Experimental Protocol: Weighing and Preparing a Solution

-

Preparation:

-

Ensure the chemical fume hood is on and the sash is at the appropriate height.

-

Decontaminate the work surface and the analytical balance inside the hood.

-

Gather all necessary equipment (spatula, weigh paper/boat, beaker, solvent, magnetic stir bar).

-

Don the full required PPE ensemble.

-

-

Weighing:

-

Place the weigh boat on the balance and tare it.

-

Carefully transfer the solid this compound from its storage container to the weigh boat using a clean spatula. Avoid generating dust.[1]

-